molecular formula C24H24FN5O3S2 B11313740 N-(4-Fluorophenyl)-N-[(5-{[2-(1-methyl-1H-indol-3-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide

N-(4-Fluorophenyl)-N-[(5-{[2-(1-methyl-1H-indol-3-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide

Cat. No.: B11313740
M. Wt: 513.6 g/mol
InChI Key: YDRBAZKOYJPFHM-UHFFFAOYSA-N
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Description

“N-(4-Fluorophenyl)-N-[(5-{[2-(1-methyl-1H-indol-3-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide” is a synthetic organic compound that features a combination of fluorophenyl, indole, triazole, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the indole derivative: Starting with 1-methyl-1H-indole, the compound is functionalized at the 3-position to introduce the oxoethyl group.

    Synthesis of the triazole ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.

    Attachment of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the methanesulfonamide group:

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and triazole rings.

    Reduction: Reduction reactions could target the oxoethyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a potential pharmaceutical agent targeting specific enzymes or receptors.

    Biology: As a probe to study biological pathways involving the indole and triazole moieties.

    Industry: In the development of advanced materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The fluorophenyl and indole groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-N-(1H-1,2,4-triazol-3-yl)methanesulfonamide
  • N-(4-Fluorophenyl)-N-[(5-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide

Uniqueness

The unique combination of functional groups in “N-(4-Fluorophenyl)-N-[(5-{[2-(1-methyl-1H-indol-3-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide” may confer specific biological activity or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C24H24FN5O3S2

Molecular Weight

513.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[[5-[2-(1-methylindol-3-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C24H24FN5O3S2/c1-4-13-29-23(15-30(35(3,32)33)18-11-9-17(25)10-12-18)26-27-24(29)34-16-22(31)20-14-28(2)21-8-6-5-7-19(20)21/h4-12,14H,1,13,15-16H2,2-3H3

InChI Key

YDRBAZKOYJPFHM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3CC=C)CN(C4=CC=C(C=C4)F)S(=O)(=O)C

Origin of Product

United States

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